molecular formula C6H7NO3 B3421241 3-Acetyltetramic acid CAS No. 2113-93-1

3-Acetyltetramic acid

Cat. No. B3421241
CAS RN: 2113-93-1
M. Wt: 141.12 g/mol
InChI Key: PHWJWQHPYLBZPF-UHFFFAOYSA-N
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Description

3-Acetyltetramic acid is a complex polyketide mainly produced by micro-organisms . It is characterized by a low pKa and is likely to be deprotonated under physiological conditions . In addition, its structure makes it an excellent chelator of metallic cations .


Molecular Structure Analysis

The reaction of ethylenediamine with an equivalent mixture of diversely substituted 3-acyltetramic acids leads to Z/Z, Z/E, E/Z, and E/E isomers . The E/Z isomerization is slow in the NMR time scale of the 1H and 13C chemical shifts .


Chemical Reactions Analysis

The chemical reactions of this compound involve C-acylation of pyrrolidine-2,4-diones . This process was studied in terms of mechanism, solvent effects, and Lewis acid activation . After in silico optimization, aluminum chlorides were found to be promising Lewis acids that promote the C-acylation of pyrrolidine-2,4-diones .


Physical And Chemical Properties Analysis

This compound is characterized by a low pKa and is likely to be deprotonated under physiological conditions . Its structure makes it an excellent chelator of metallic cations .

Scientific Research Applications

Tautomerism and Solvent Effects

Research by Saito and Yamaguchi (1978) highlights the variations in tautomeric equilibria of 3-acetyltetramic acid in different polar solvents. In solvents like DMSO-d6, the lactim forms of this compound are predominant over the lactam forms. This study provides insight into the molecular behavior of this compound in various solvents, which is crucial for understanding its chemical properties and potential applications in different environments (Saito & Yamaguchi, 1978).

Photosynthetic Electron Transport Chain Inhibition

A study by Chen et al. (2011) discusses the impact of this compound derivatives on photosynthesis. They demonstrated that these compounds inhibit root and shoot growth and photosynthesis by blocking electron transport beyond QA in the photosystem II. This finding is significant for understanding the potential use of this compound derivatives in agricultural research, particularly in relation to plant growth and photosynthesis processes (Chen et al., 2011).

Spectroscopic and Quantum-Mechanical Studies

Gromak, Avakyan, and Lakhvich (2000) explored the tautomeric structure of this compound derivatives using IR and Raman spectroscopy alongside quantum-mechanical methods. This comprehensive study sheds light on the structural and chemical properties of these compounds, which is essential for advancing scientific knowledge in fields like organic chemistry and materials science (Gromak, Avakyan, & Lakhvich, 2000).

Antibacterial Properties

Research conducted by Yendapally et al. (2008) investigates the structure-activity relationship of tetramic acid molecules, including this compound derivatives, in relation to their antibacterial properties. They found that certain compounds in the N-alkyl this compound series exhibit good activity against various Gram-positive bacterial pathogens. This opens avenues for the potential use of these compounds in developing new antibacterial agents (Yendapally et al., 2008).

Synthesis and Complexation Studies

Matiadis et al. (2014) presented a new synthesis route for N-acetyl-3-acyl-5-arylidenetetramic acids, using the 3-acetyl derivative for complexation with zinc(II) and copper(II) acetates. The study of these complexes, particularly their structural analysis through X-ray crystallography, provides valuable information for the field of coordination chemistry and the potential development of novel metal complexes (Matiadis et al., 2014).

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of 3-acetyltetramic acid. Contact with skin and eyes should be avoided. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Further synthetic studies should focus on the Lewis-acidic mediator rather than other reaction parameters . It is assumed that the formation of Z-configured TeA is favored . This could potentially influence future research directions in the synthesis of 3-acetyltetramic acid and related compounds.

properties

IUPAC Name

4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJWQHPYLBZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175364
Record name 3-Acetyltetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2113-93-1
Record name 3-Acetyltetramic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2113-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyltetramic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyltetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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